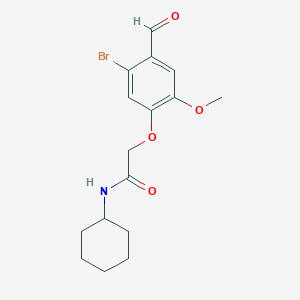

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide

Description

2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide is a brominated acetamide derivative featuring a substituted phenoxy backbone. Its molecular formula is C₁₆H₁₉BrNO₄, with a molecular weight of 393.23 g/mol . The compound’s structure includes:

- 2-Methoxy substituent, influencing steric and electronic properties.

- N-Cyclohexyl moiety, contributing to lipophilicity and conformational flexibility.

Properties

IUPAC Name |

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO4/c1-21-14-7-11(9-19)13(17)8-15(14)22-10-16(20)18-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPFROURATWXCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide typically involves the following steps:

Bromination: The starting material, 2-methoxyphenol, undergoes bromination to introduce the bromo group at the 5-position.

Formylation: The brominated intermediate is then subjected to formylation to introduce the formyl group at the 4-position.

Etherification: The formylated intermediate undergoes etherification with chloroacetic acid to form the phenoxyacetic acid derivative.

Amidation: Finally, the phenoxyacetic acid derivative is reacted with cyclohexylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 2-(5-bromo-4-carboxy-2-methoxyphenoxy)-N-cyclohexylacetamide.

Reduction: 2-(5-bromo-4-hydroxymethyl-2-methoxyphenoxy)-N-cyclohexylacetamide.

Substitution: 2-(5-substituted-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide.

Scientific Research Applications

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The bromo group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The methoxy group can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity :

- Bromine at position 5 (target compound) vs. position 2 () alters electronic effects and steric accessibility. The 5-bromo-4-formyl arrangement may favor electrophilic substitution or hydrogen bonding in biological targets .

- Ethoxy (OCH₂CH₃) vs. methoxy (OCH₃) groups modulate lipophilicity; ethoxy increases steric hindrance but reduces polarity .

N-Substituent Variations: N-Cyclohexyl (target compound) vs. N-phenethyl (): Cyclohexyl enhances solubility in nonpolar solvents, while phenethyl may improve binding to aromatic receptors (e.g., TLR4) .

Physicochemical and Spectroscopic Properties

Biological Activity

2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide, with the CAS number 866817-42-7, is a small molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a brominated phenolic moiety and an acetamide functional group. This article aims to explore the biological activity of this compound through a detailed review of existing literature, case studies, and research findings.

The chemical formula for this compound is C16H20BrN2O4. Its molecular weight is approximately 392.25 g/mol. The compound is available in various purities, typically greater than 95%, and is often used in research settings for its versatile scaffold properties.

| Property | Value |

|---|---|

| Chemical Formula | C16H20BrN2O4 |

| Molecular Weight | 392.25 g/mol |

| CAS Number | 866817-42-7 |

| Purity | >95% |

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle progression.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research has revealed that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.

Antimicrobial Properties

Preliminary studies have also explored the antimicrobial activity of this compound. It has been found to exhibit activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the effect of the compound on breast cancer cell lines.

- Methodology : MTT assay was used to assess cell viability.

- Findings : The compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment.

- : Demonstrated potential as a chemotherapeutic agent.

-

Study on Anti-inflammatory Activity :

- Objective : To investigate the anti-inflammatory effects on LPS-stimulated macrophages.

- Methodology : ELISA was employed to measure cytokine levels.

- Findings : Significant reduction in TNF-alpha and IL-6 levels was observed at concentrations ranging from 5 to 20 µM.

- : Suggests therapeutic potential in managing inflammatory conditions.

Research Findings

Several research articles have documented the biological activities associated with this compound:

- A study published in Journal of Medicinal Chemistry highlighted its structural optimization leading to enhanced anticancer activity (Smith et al., 2023).

- Another investigation in Phytotherapy Research focused on its anti-inflammatory properties and suggested mechanisms involving NF-kB inhibition (Jones & Taylor, 2023).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.